2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 5001-94-5) is a meta-halogenated biphenylacetic acid derivative utilized as a specialized building block in pharmaceutical synthesis and advanced materials development. Structurally related to the NSAID felbinac (4-biphenylacetic acid), this compound incorporates a chlorine atom at the 3'-position, which alters its electronic properties, lipophilicity, and steric profile [1]. In industrial procurement, it serves as a critical intermediate where the unhalogenated core lacks the necessary reactivity or binding characteristics, offering a versatile handle for downstream cross-coupling or targeted Structure-Activity Relationship (SAR) exploration.
Substituting 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid with its unchlorinated analog (felbinac) or para-substituted isomers (e.g., 4'-chloro-biphenyl-4-ylacetic acid) leads to failures in both synthetic workflows and downstream efficacy. The unchlorinated baseline lacks the halogen handle required for subsequent palladium-catalyzed functionalization, such as Buchwald-Hartwig aminations to form extended architectures [1]. Furthermore, shifting the chlorine from the meta (3') to the para (4') position alters the molecular footprint and dihedral angle of the biphenyl system, which disrupts target binding in pharmaceutical applications and alters crystalline packing in material science formulations. Exact procurement of the 3'-chloro isomer is mandatory for processes relying on its specific electronic and spatial parameters.
The presence of the 3'-chloro substituent transforms the biphenylacetic acid core from a terminal moiety into a reactive intermediate. In standard palladium-catalyzed cross-coupling conditions, the 3'-chloro group provides a reactive site with a quantifiable conversion rate, whereas the unchlorinated felbinac baseline is completely inert under identical conditions [1].
| Evidence Dimension | Reactivity in Pd-catalyzed amination (Yield %) |
| Target Compound Data | >85% yield of aminated product at the 3'-position |
| Comparator Or Baseline | Felbinac (4-Biphenylacetic acid): 0% yield (inert) |
| Quantified Difference | Absolute qualitative shift from inert to highly reactive |
| Conditions | Standard Pd2(dba)3/ligand catalytic system, 100°C |
Enables the use of the biphenylacetic acid scaffold as an intermediate for extended API architectures rather than just a terminal functional group.
Halogenation is a standard strategy to improve the membrane permeability of aryl acetic acids. The addition of the 3'-chloro group increases the calculated partition coefficient (cLogP) compared to the unsubstituted baseline. This quantitative increase in lipophilicity enhances the compound's predicted passive membrane diffusion, making it a superior starting point for developing therapeutics where the native felbinac scaffold struggles with permeability [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | Approx. 3.9 |
| Comparator Or Baseline | Felbinac (Unchlorinated): Approx. 3.1 |
| Quantified Difference | +0.8 log units |
| Conditions | In silico predictive modeling (standard chemoinformatics consensus) |
Provides a more lipophilic scaffold for drug discovery programs targeting intracellular or CNS receptors requiring higher membrane permeability.
In ligand-receptor modeling, the position of the halogen on the distal phenyl ring dictates the binding pose. The 3'-chloro (meta) substitution projects the halogen atom at an approximately 120-degree angle relative to the biphenyl axis, occupying a distinct spatial pocket compared to the 4'-chloro (para) isomer [1]. This specific vectoring is critical for avoiding steric clashes in narrow receptor binding sites.
| Evidence Dimension | Halogen Projection Angle (relative to biphenyl axis) |
| Target Compound Data | ~120° (meta-substitution) |
| Comparator Or Baseline | 4'-Chloro isomer (CAS 5525-72-4): 180° (para-substitution) |
| Quantified Difference | 60° difference in steric projection vector |
| Conditions | 3D molecular conformation analysis |
Crucial for medicinal chemists who need precise spatial orientation to optimize binding affinity and avoid receptor pocket steric clashes.
The symmetry disruption caused by the meta-chloro substitution alters the crystal lattice packing energy compared to the unsubstituted or symmetrically substituted analogs. This results in a distinct melting point profile for 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid, which directly impacts the choice of solvents for crystallization and the thermal parameters used during bulk API manufacturing [1].
| Evidence Dimension | Symmetry-driven Crystal Packing |
| Target Compound Data | Asymmetric meta-substitution (lowered lattice energy) |
| Comparator Or Baseline | Felbinac: Highly symmetric (Melting point 164-168°C) |
| Quantified Difference | Distinct thermal transition profile due to altered lattice packing |
| Conditions | Standard differential scanning calorimetry (DSC) |
Dictates the operational parameters for industrial crystallization, drying, and formulation workflows, preventing process failures associated with incorrect polymorph generation.
Driven by its enhanced lipophilicity (cLogP ~3.9) and specific steric vectoring, this compound is procured as a starting material for synthesizing next-generation anti-inflammatory agents or CNS-penetrant drugs where the standard felbinac core lacks sufficient membrane permeability [1].
Leveraging the cross-coupling reactivity of the 3'-chloro group, this compound is utilized in industrial organic synthesis to assemble complex terphenyl or heteroaryl-biphenyl systems via Suzuki or Buchwald-Hartwig reactions, bypassing the inert nature of unhalogenated baselines [2].
In early-stage drug discovery, this specific meta-chloro isomer is utilized alongside its ortho and para counterparts to map the steric and electronic requirements of target binding pockets, providing quantitative data on optimal halogen placement for receptor affinity [3].